molecular formula C11H14N4O3S3 B4621789 Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate

Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B4621789
M. Wt: 346.5 g/mol
InChI Key: SQTXKVADXATOOS-UHFFFAOYSA-N
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Description

Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate is a complex organic compound that belongs to the class of thiazole and thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of intermediate compounds, which are then further reacted with various reagents to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or disrupt cellular processes related to DNA replication . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate can be compared with other thiazole and thiadiazole derivatives:

Properties

IUPAC Name

ethyl 2-[5-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S3/c1-2-18-9(17)5-8-14-15-10(21-8)13-7(16)6-20-11-12-3-4-19-11/h2-6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTXKVADXATOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 4
Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate

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